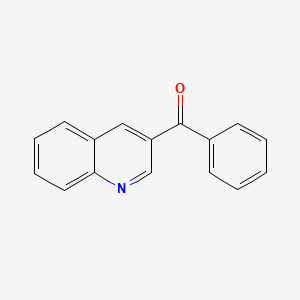

3-Benzoilquinolina

Descripción general

Descripción

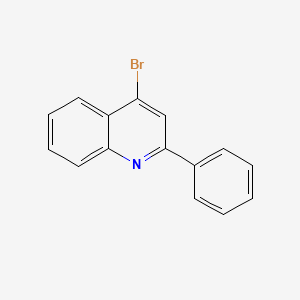

3-Benzoylquinoline is a heterocyclic compound that has been studied extensively in the fields of organic chemistry and biochemistry. It is a versatile building block for the synthesis of a variety of compounds and has been used in numerous scientific applications, including medicinal chemistry, drug discovery, and biochemistry. 3-Benzoylquinoline is a highly reactive compound and its reactivity can be manipulated to create a wide range of products.

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Los derivados de quinolina, incluyendo la 3-Benzoilquinolina, han mostrado una actividad anticancerígena potencial . Pueden interferir con el crecimiento y la proliferación de las células cancerosas, lo que los convierte en un área prometedora de investigación para nuevas terapias contra el cáncer.

Propiedades Antioxidantes

Los compuestos de quinolina han demostrado propiedades antioxidantes . Pueden neutralizar los radicales libres dañinos en el cuerpo, lo que potencialmente reduce el estrés oxidativo y previene diversas afecciones de salud.

Efectos Antiinflamatorios

Estos compuestos tienen efectos antiinflamatorios . Pueden reducir la inflamación en el cuerpo, lo que es beneficioso para tratar afecciones como la artritis y otras enfermedades inflamatorias.

Actividad Antimalárica

Los derivados de quinolina se utilizan en el tratamiento de la malaria . Pueden inhibir el crecimiento de los parásitos del Plasmodium, los organismos que causan la malaria.

Actividad Anti-SARS-CoV-2

La investigación ha indicado que los compuestos de quinolina pueden tener actividad contra el SARS-CoV-2, el virus que causa la COVID-19 . Esto sugiere un uso potencial en el tratamiento o la prevención de esta enfermedad.

Actividad Antituberculosa

Los derivados de quinolina han mostrado actividad antituberculosa . Pueden inhibir el crecimiento de Mycobacterium tuberculosis, la bacteria que causa la tuberculosis.

Propiedades Antimicrobianas

Estos compuestos han demostrado propiedades antimicrobianas . Pueden inhibir el crecimiento de varios tipos de bacterias y hongos, lo que los hace útiles en el tratamiento de diversas enfermedades infecciosas.

Efectos Cardiovasculares

Los compuestos de quinolina han mostrado efectos cardiovasculares potenciales . Pueden afectar la función cardíaca y los vasos sanguíneos, lo que sugiere un uso potencial en el tratamiento de enfermedades cardiovasculares.

Safety and Hazards

Mecanismo De Acción

Target of Action

3-Benzoylquinoline, also known as phenyl(quinolin-3-yl)methanone, is a derivative of quinoline . Quinoline and its derivatives have been found to exhibit a broad spectrum of bioactivity, making them a core template in drug design . .

Mode of Action

Quinolines, in general, are known to interact with their targets through various mechanisms of action . For instance, some quinolines have been found to exhibit antibacterial activity through a metal(II)-dependent mode of action, possibly targeting a metalloprotein critical to bacterial biofilm viability .

Biochemical Pathways

For instance, some quinolines have been found to inhibit the TbrPDEB1 enzyme, a member of cyclic nucleotide phosphodiesterases .

Pharmacokinetics

Quinolines and their derivatives, in general, have been found to exhibit good systemic exposure and low toxicity on human cells .

Result of Action

Quinolines and their derivatives have been found to exhibit various biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .

Propiedades

IUPAC Name |

phenyl(quinolin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO/c18-16(12-6-2-1-3-7-12)14-10-13-8-4-5-9-15(13)17-11-14/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNOYNKRKFORAQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60319660 | |

| Record name | 3-Benzoylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60319660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37045-14-0 | |

| Record name | NSC349015 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzoylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60319660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

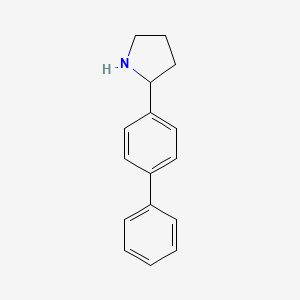

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

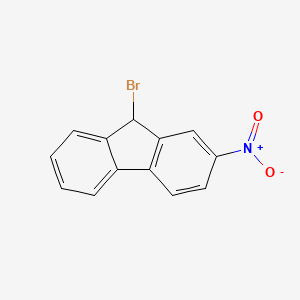

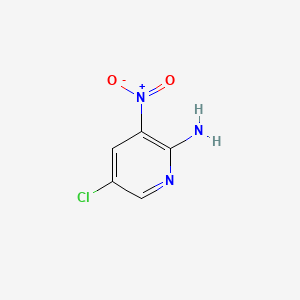

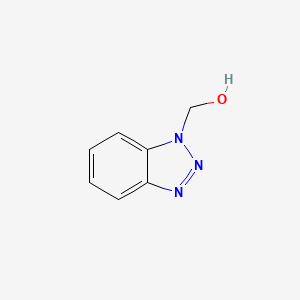

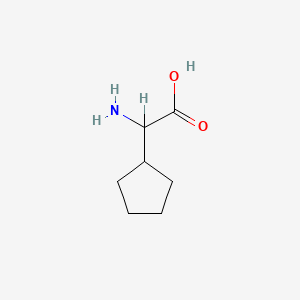

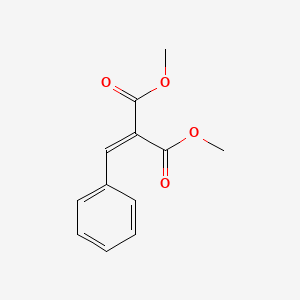

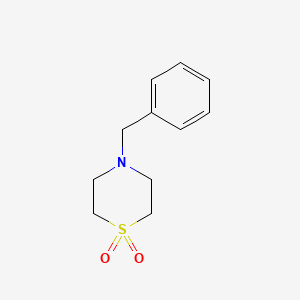

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes for producing 3-benzoylquinoline derivatives?

A1: Several methods have been reported for synthesizing 3-benzoylquinoline derivatives. One approach utilizes Baylis-Hillman adducts as starting materials. These adducts, formed from the reaction of an aldehyde with an activated alkene, can be reacted with nitroalkanes and subsequently subjected to reductive cyclization using iron and acetic acid to afford the desired 3-benzoylquinoline. [, ] Another method involves a one-pot reaction between N,N-Dimethyl enaminone and Isatin catalyzed by TMSCl. []

Q2: Can you elaborate on the advantages of using Baylis-Hillman adducts in 3-benzoylquinoline synthesis?

A2: The use of Baylis-Hillman adducts offers a simple, convenient, and one-pot procedure for synthesizing 3-benzoylquinoline derivatives. [] This method benefits from readily available starting materials and operational simplicity, making it a practical approach in organic synthesis.

Q3: Are there alternative synthetic routes to access functionalized quinolines, particularly those with substitutions at the 2-position?

A3: Yes, the Vilsmeier cyclization reaction using α-oxoketene-N,S-anilinoacetals provides an efficient route to highly functionalized quinolines, including those with substitutions at the 2-position. [] This reaction is particularly effective with N,S-acetals containing activating groups on the aniline moiety.

Q4: How can the 2-position of the synthesized quinolines be further modified?

A4: The 2-methylthio group, commonly introduced during the Vilsmeier cyclization, can be readily manipulated for further derivatization. For instance, treatment with Raney-Nickel in ethanol can replace the 2-methylthio group with hydrogen, yielding 2-unsubstituted quinolines. [] Alternatively, oxidation with N-bromosuccinimide (NBS) in sulfuric acid affords the corresponding quinoline-5,8-quinones. [] Furthermore, sequential oxidation to (2-methylsulfonyl)quinoline followed by nucleophilic substitution with amines offers a route to 2-alkyl/aryl aminoquinolines. []

Q5: Have any biological activities been reported for 3-benzoylquinoline derivatives?

A5: Yes, certain 3-benzoylquinoline derivatives have been identified as allosteric activators of GABA-B receptors. [] These receptors play a crucial role in the central nervous system, and their modulation has implications for various neurological and psychiatric disorders.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.